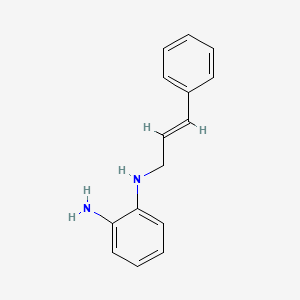
N1-Cinnamylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Cinnamylbenzene-1,2-diamine is an organic compound that belongs to the class of 1,2-diamines This compound is characterized by the presence of a cinnamyl group attached to the nitrogen atom of a benzene-1,2-diamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cinnamylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of silyl imines and tertiary amine N-oxides, which provides a straightforward route to 1,2-diamines . Another method includes the electrocatalytic 1,2-diamination of alkenes, which offers high stereoselectivity and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available precursors. The process may include catalytic hydrogenation, C-N bond formation, and subsequent functional group modifications to achieve the desired product. The use of transition metal catalysts and optimized reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Cinnamylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, imines, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1-Cinnamylbenzene-1,2-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N1-Cinnamylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . Molecular docking studies have shown that it can bind to active sites of target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Phenylbenzene-1,2-diamine: Similar in structure but lacks the cinnamyl group, which may affect its reactivity and applications.
1,2-Phenylenediamine: A simpler diamine without additional substituents, commonly used in various chemical syntheses.
N1,N2-Dimethylbenzene-1,2-diamine: Contains methyl groups instead of the cinnamyl group, leading to different chemical properties and uses.
Uniqueness
N1-Cinnamylbenzene-1,2-diamine is unique due to the presence of the cinnamyl group, which imparts distinct chemical and physical properties. This structural feature enhances its utility in specific applications, such as the synthesis of complex organic molecules and the development of bioactive compounds.
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-N-[(E)-3-phenylprop-2-enyl]benzene-1,2-diamine |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2/b9-6+ |
Clé InChI |
UJTDSOLEQLKCHP-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CNC2=CC=CC=C2N |
SMILES canonique |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
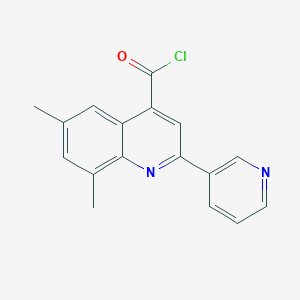
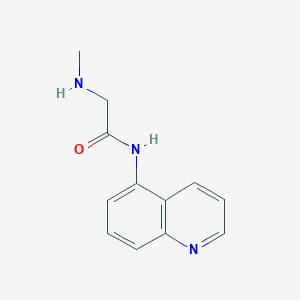
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
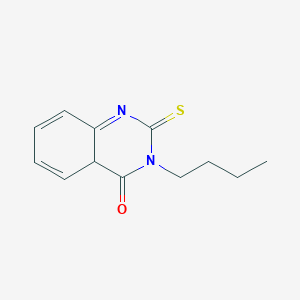
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)

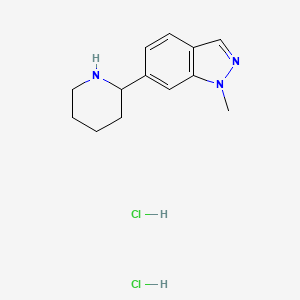
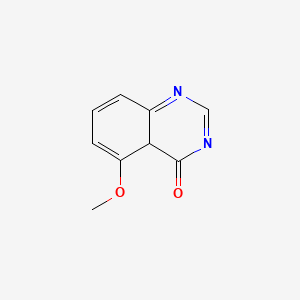



![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
amine](/img/structure/B12347196.png)
